Cas no 1214179-69-7 (Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride)

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 化学的及び物理的性質
名前と識別子
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- Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
- 1214179-69-7
- Methyl1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate,HCl
- AKOS005143978
- Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
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- インチ: 1S/C20H19FN2O2.ClH/c1-11-7-12(9-13(21)8-11)18-19-15(10-17(23-18)20(24)25-2)14-5-3-4-6-16(14)22-19;/h3-9,17-18,22-23H,10H2,1-2H3;1H
- InChIKey: DCMXMHXXIRLQBC-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=C(C)C=C(C=1)C1C2=C(C3C=CC=CC=3N2)CC(C(=O)OC)N1
計算された属性
- せいみつぶんしりょう: 374.1197337g/mol
- どういたいしつりょう: 374.1197337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 502
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.1Ų
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M221553-100mg |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride |
1214179-69-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | M221553-500mg |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride |
1214179-69-7 | 500mg |
$ 320.00 | 2022-06-04 | ||
TRC | M221553-50mg |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride |
1214179-69-7 | 50mg |
$ 50.00 | 2022-06-04 |
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochlorideに関する追加情報
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride: A Comprehensive Overview
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride is a complex organic compound with the CAS registry number 1214179-69-7. This compound belongs to the class of β-carbolines, which are known for their unique structural features and diverse biological activities. The molecule incorporates a β-carboline skeleton, a methyl group, and a hydrochloride counterion, making it a versatile compound with potential applications in pharmaceutical research and drug development.
The β-carboline framework is a heterocyclic structure characterized by a fused indole and pyridine ring system. In this compound, the β-carboline moiety is further modified with a 3-fluoro-5-methylphenyl substituent at position 1 and a methyl ester group at position 3. These substituents significantly influence the compound's chemical properties, stability, and bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacokinetic profiles of β-carbolines for therapeutic purposes.
One of the key areas of research involving this compound is its potential as an antidepressant or neuroprotective agent. β-Carbolines have been shown to interact with various neurotransmitter systems, including serotonin and dopamine receptors, which are critical in regulating mood and cognitive functions. The presence of the fluorine atom at position 3 of the phenyl ring introduces electronic effects that may modulate these interactions, potentially leading to improved efficacy in treating neuropsychiatric disorders.
Another area of interest is the compound's role in anticancer research. Certain β-carbolines have demonstrated cytotoxic effects against various cancer cell lines by targeting specific signaling pathways or inducing apoptosis. The methyl ester group in this compound may enhance its lipophilicity, facilitating its penetration into cellular membranes and increasing its bioavailability in target tissues. This makes it a promising candidate for further investigation in oncology.
From a synthetic perspective, the preparation of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate hydrochloride involves multi-step organic reactions requiring precise control over stereochemistry and regioselectivity. Researchers have employed methodologies such as Suzuki coupling reactions and Stille cross-couplings to construct similar β-carboline derivatives efficiently. These advancements in synthetic chemistry have significantly contributed to the scalability and reproducibility of such compounds for preclinical studies.
In terms of pharmacokinetics, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate. The hydrochloride salt form ensures optimal solubility in aqueous solutions, which is essential for oral or parenteral administration. Additionally, the presence of bulky substituents like the methyl group may influence hepatic metabolism pathways, potentially reducing first-pass elimination and improving systemic availability.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets using molecular docking studies. These computational models provide valuable insights into how structural modifications can be optimized to enhance binding specificity and reduce off-target effects. For instance, studies have suggested that modifying the fluorine atom or altering the ester group could lead to improved interactions with serotonin reuptake transporters or other therapeutic targets.
The environmental impact and safety profile of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate hydrochloride are also critical considerations for its large-scale production and use. Researchers are exploring green chemistry approaches to synthesize this compound using biocatalysts or recyclable solvents to minimize waste generation and energy consumption. Such sustainable practices align with current global efforts to promote eco-friendly chemical manufacturing processes.
In conclusion,Methyl 1-(3-fluoro-5-methylphenyl)-2,3
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